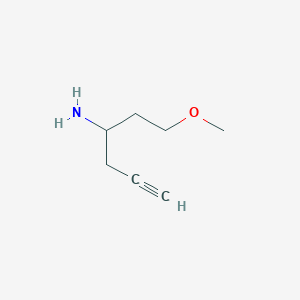

1-Methoxyhex-5-yn-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methoxyhex-5-yn-3-amine is an organic compound with the molecular formula C7H13NO . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . The compound has a molecular weight of 127.18 .

Molecular Structure Analysis

The molecular structure of 1-Methoxyhex-5-yn-3-amine consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The InChI code for the compound is 1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxyhex-5-yn-3-amine include a molecular weight of 127.18 and a molecular formula of C7H13NO . Other specific properties such as boiling point and storage conditions are not provided .Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Capture

Research on amino acid ionic liquids, such as the work by Gurkan et al. (2010), demonstrates the significant potential of amine-functionalized compounds in capturing carbon dioxide. Their study on equimolar CO2 absorption by anion-functionalized ionic liquids highlights the efficiency of amino acid ionic liquids in surpassing the CO2 capture capabilities of other ionic liquids and aqueous amine absorbents. This application is particularly relevant in the context of environmental protection and industrial gas purification processes (Gurkan et al., 2010).

Polymerization Catalysts

The catalytic potential of amine bis(phenolate) titanium complexes in alpha-olefin polymerization, as explored by Tshuva et al. (2001), suggests that compounds with amine functionalities can serve as catalysts or co-catalysts in polymer synthesis. This research indicates that amine compounds could be used to control polymerization processes, influencing polymer properties such as molecular weight and block copolymer composition (Tshuva et al., 2001).

Medicinal Chemistry Applications

The structure-activity relationship studies, like those conducted on Schiff bases derived from 1,3,4-thiadiazole compounds by Gür et al. (2020), showcase the importance of amine functionalities in designing compounds with potential biological activities. Their work on evaluating the antimicrobial and antiproliferative properties of these compounds underscores the role of amine derivatives in pharmaceutical research and development (Gür et al., 2020).

Fluorescence and Labeling

Compounds like 6-methoxy-4-quinolone, studied by Hirano et al. (2004), for their strong fluorescence in aqueous media, highlight the potential application of methoxyamine derivatives in biomedical analysis, including fluorescent labeling and the study of biological molecules. The stability and strong fluorescence of these compounds across a wide pH range make them suitable for various analytical applications (Hirano et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methoxyhex-5-yn-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXOLLGKFKGZMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CC#C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyhex-5-yn-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)

![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2732617.png)

![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2732620.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)

![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)